1-[1-[4-[Chloro(difluoro)methoxy]phenyl]-2,5-dioxopyrrolidin-3-yl]-4-piperidin-1-ylpiperidine-4-carboxamide
Overview
Description
1-[1-[4-[Chloro(difluoro)methoxy]phenyl]-2,5-dioxopyrrolidin-3-yl]-4-piperidin-1-ylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H27ClF2N4O4 and its molecular weight is 484.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1'-(1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxo-3-pyrrolidinyl)-1,4'-bipiperidine-4'-carboxamide is 484.1688894 g/mol and the complexity rating of the compound is 764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Enantioselective Synthesis : Research on similar compounds involves the enantioselective synthesis of piperidines, indicating the importance of stereochemistry in developing pharmaceuticals and other chemical entities. For example, the synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate demonstrates complex reactions to achieve desired stereochemistry (Calvez, Chiaroni, & Langlois, 1998).
Chemical Modifications for Improved Properties : Studies on related chemical structures focus on modifying certain groups to improve pharmacological properties, such as solubility, potency, and selectivity. This indicates the potential for chemical modifications in the compound of interest to enhance its applicability in various research settings (Schroeder et al., 2009).
Pharmacological Applications
Potential for Targeting Kinase Pathways : The discovery and optimization of kinase inhibitors highlight the potential of similar compounds in targeting specific signaling pathways. For instance, compounds designed as selective Met kinase inhibitors demonstrate the possibility of the compound of interest in cancer therapy or other diseases involving dysregulated kinase activity (Schroeder et al., 2009).
Inhibition of Transcription Factors : Inhibition of NF-kappaB and AP-1 gene expression through SAR studies suggests potential applications in modulating inflammatory responses and immune regulation. This could imply the use of the compound in studying or treating conditions associated with excessive inflammation (Palanki et al., 2000).
Materials Science and Engineering
- Polyamide Synthesis : Research into novel aromatic polyamides with specific groups indicates the role of such compounds in developing new materials with desirable thermal and mechanical properties. This could suggest the use of the compound in materials science, particularly in creating polymers with specific functionalities (Hsiao et al., 1999).
Properties
IUPAC Name |
1-[1-[4-[chloro(difluoro)methoxy]phenyl]-2,5-dioxopyrrolidin-3-yl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClF2N4O4/c23-22(24,25)33-16-6-4-15(5-7-16)29-18(30)14-17(19(29)31)27-12-8-21(9-13-27,20(26)32)28-10-2-1-3-11-28/h4-7,17H,1-3,8-14H2,(H2,26,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBJAANZDIMNAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)OC(F)(F)Cl)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClF2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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